Aminoacetic anhydride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminoacetic anhydride can be synthesized through the reaction of aminoacetic acid with acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. The general reaction is as follows:
2 CH3CO2O+NH2CH2COOH→NH2CH2COOCOCH3+CH3COOH
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to increase the efficiency of the reaction. Common catalysts include phosphorus oxide and manganese acetate. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions: Aminoacetic anhydride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form amides.
Hydrolysis: Reacts with water to form aminoacetic acid and acetic acid.
Acylation: Reacts with alcohols to form esters.
Common Reagents and Conditions:
Amines: Used in nucleophilic substitution reactions to form amides.
Water: Used in hydrolysis reactions.
Alcohols: Used in acylation reactions to form esters.
Major Products:
Amides: Formed from reactions with amines.
Aminoacetic Acid and Acetic Acid: Formed from hydrolysis.
Esters: Formed from reactions with alcohols.
Scientific Research Applications
Aminoacetic anhydride has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: Used in the production of medicinal compounds, including acetaminophen.
Bioconjugation: Used in the functionalization of biomolecules for drug delivery systems.
Material Science: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of aminoacetic anhydride involves nucleophilic attack on the carbonyl carbon by various nucleophiles, such as amines, alcohols, and water. This results in the formation of a tetrahedral intermediate, followed by the elimination of the leaving group. The general steps are:
Nucleophilic Attack: The nucleophile attacks the carbonyl carbon.
Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Elimination of Leaving Group: The leaving group is eliminated, resulting in the formation of the final product.
Comparison with Similar Compounds
Acetic Anhydride: Similar in structure but lacks the amino group.
Propionic Anhydride: Similar in reactivity but derived from propionic acid.
Succinic Anhydride: Contains a cyclic structure and is derived from succinic acid.
Uniqueness: Aminoacetic anhydride is unique due to the presence of the amino group, which imparts different reactivity and applications compared to other anhydrides. Its ability to form amides and esters makes it a valuable reagent in organic synthesis and pharmaceuticals.
Properties
IUPAC Name |
(2-aminoacetyl) 2-aminoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-1-3(7)9-4(8)2-6/h1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMCUIACOKRXQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC(=O)CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313933 | |
Record name | Glycine, 1,1′-anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4202-74-8 | |
Record name | Glycine, 1,1′-anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4202-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, 1,1'-anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004202748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, 1,1′-anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminoacetic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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